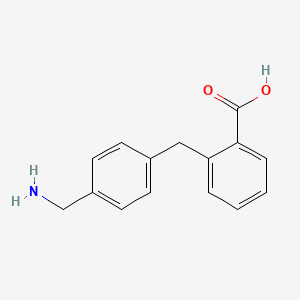

2-(4-(Aminomethyl)benzyl)benzoic acid

Description

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-[[4-(aminomethyl)phenyl]methyl]benzoic acid |

InChI |

InChI=1S/C15H15NO2/c16-10-12-7-5-11(6-8-12)9-13-3-1-2-4-14(13)15(17)18/h1-8H,9-10,16H2,(H,17,18) |

InChI Key |

WYUOIUCXHIGJDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)CN)C(=O)O |

Origin of Product |

United States |

Molecular and Biochemical Interaction Studies of 2 4 Aminomethyl Benzyl Benzoic Acid Derivatives

Enzymatic Inhibition and Modulation

Derivatives of 2-(4-(aminomethyl)benzyl)benzoic acid have been the subject of various molecular and biochemical studies to elucidate their interactions with a range of enzymatic targets. This section details the research findings concerning their mechanisms of inhibition and modulation across several important enzyme families.

Research into compounds structurally related to this compound has revealed significant interactions with peptide transporters, particularly PepT1. A notable analogue, 4-Aminomethylbenzoic acid (4-AMBA), has been identified as a competitive inhibitor of the epithelial peptide transporter PepT1. nih.govnih.gov This molecule is thought to mimic the spatial arrangement of a dipeptide, allowing it to bind to the transporter. nih.gov

Studies conducted using Xenopus laevis oocytes expressing rabbit PepT1 and rat renal brush border membrane vesicles have demonstrated that 4-AMBA competitively inhibits the influx of peptides. nih.gov A key finding is that 4-AMBA is a non-translocated inhibitor; it binds to the external face of the PepT1 transporter but is not carried across the membrane. nih.govnih.gov This was confirmed through direct HPLC analysis and by its failure to trans-stimulate the efflux of labeled peptides from within the oocytes. nih.gov However, 4-AMBA was shown to reverse the trans-stimulation of peptide efflux that is induced by external unlabeled peptides, a finding that is quantitatively consistent with competitive binding to the external surface of PepT1. nih.govnih.gov The discovery of 4-AMBA as the first non-translocated competitive inhibitor of proton-coupled oligopeptide transport suggests that its derivatives could serve as valuable experimental tools for studying peptide transport systems. nih.govsigmaaldrich.com

The inhibition of human carbonic anhydrase (hCA) isoenzymes is a critical area of research, particularly concerning the tumor-associated isoforms hCA IX and XII. While direct inhibition data for this compound is not extensively detailed, studies on related carboxylate and benzenesulfonamide (B165840) derivatives provide insight into selective inhibition mechanisms.

Carboxylic acid derivatives have been shown to be effective inhibitors of certain CA isoforms. For instance, a series of 2,4-dioxothiazolidinyl acetic acids were found to be highly selective inhibitors of hCA XII, with inhibition constants (Kᵢ) in the submicromolar range (0.30–0.93 µM). nih.gov These compounds, however, were ineffective against the cytosolic isoforms hCA I and II and were also poor inhibitors of hCA IX. nih.gov This highlights the potential for achieving isoform selectivity with carboxylate-containing molecules.

Benzenesulfonamides represent a major class of CA inhibitors. Studies on 2-mercapto-benzenesulfonamides revealed varied inhibition profiles. nih.gov Some derivatives were potent hCA II inhibitors (Kᵢs of 15-16 nM) and moderate hCA I inhibitors (Kᵢs of 1.5-5.7 µM). nih.gov Against the tumor-associated isoforms, these compounds showed Kᵢ values ranging from 160-1950 nM for hCA IX and 1.2-413 nM for hCA XII. nih.gov Certain derivatives displayed a degree of selectivity for the tumor-associated isoforms over the cytosolic ones, marking them as interesting leads for cancer therapeutics. nih.gov

Aminobenzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for regulating neurotransmitter levels. researchgate.net A study involving a series of synthesized 2-, 3-, and 4-aminobenzoic acid derivatives demonstrated their potential for dual inhibition of both enzymes. researchgate.net

The inhibitory activity was found to be dependent on the specific structure of the derivative. In assays against AChE, one of the most potent compounds identified was a derivative of 4-aminobenzoic acid, which exhibited an IC₅₀ value of 1.66 µM. researchgate.net For BChE, a derivative of 2-aminobenzoic acid showed the highest inhibitory potential with an IC₅₀ value of 2.67 µM. researchgate.net These findings suggest that the aminobenzoic acid scaffold is a promising starting point for designing potent cholinesterase inhibitors. researchgate.net Other studies have also confirmed the potential of p-aminobenzoic acid (PABA) derivatives as AChE inhibitors. nih.govnih.gov

| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) in µM | Reference |

|---|---|---|---|

| 4-Aminobenzoic acid derivative (5b) | Acetylcholinesterase (AChE) | 1.66 ± 0.03 | researchgate.net |

| 2-Aminobenzoic acid derivative (2c) | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 | researchgate.net |

The inhibition of receptor tyrosine kinases (RTKs) is a cornerstone of modern cancer therapy. The epidermal growth factor receptor (EGFR) is a prominent member of this family and a key target. rdd.edu.iq Research has explored the potential of benzoic acid derivatives as EGFR inhibitors.

A study focused on newly synthesized hydroxy benzoic acid derivatives tested their efficacy as EGFR tyrosine kinase inhibitors. rdd.edu.iq Through in silico molecular docking and in vitro cytotoxicity assays against cancer cell lines, certain derivatives were identified as promising candidates. One compound, in particular, showed a binding energy in docking studies comparable to the established EGFR inhibitor erlotinib (B232) (-8.56 kcal/mol vs. -8.75 kcal/mol, respectively). rdd.edu.iq This compound also demonstrated significant cytotoxicity against DLD-1 colorectal adenocarcinoma, HeLa cervical cancer, and MCF-7 breast cancer cell lines, with IC₅₀ values of 25.05 µM, 23.88 µM, and 48.36 µM, respectively. rdd.edu.iq These results indicate that the benzoic acid scaffold can be effectively utilized to develop inhibitors of EGFR and potentially other related tyrosine kinases like HER-2 and HER-4. rdd.edu.iqnih.gov

Protein-tyrosine phosphatases (PTPs) are critical regulators of signal transduction, and their modulation is a therapeutic strategy for diseases like diabetes and cancer. Benzoic acid derivatives have emerged as a promising class of PTP inhibitors.

One study identified 2-(oxalylamino)-benzoic acid (OBA) as a general, classical competitive inhibitor of several PTPs. researchgate.net X-ray crystallography of OBA complexed with PTP1B revealed that its binding mode mimics that of the natural tyrosine phosphate (B84403) substrate. The molecule forms hydrogen bonds with the PTP signature motif in the active site. researchgate.net The low molecular weight and reversible, competitive nature of OBA make it an excellent scaffold for developing more specific PTP inhibitors. researchgate.net

Further research has led to the discovery of benzoic acid derivatives as inhibitors of the striatal-enriched protein tyrosine phosphatase (STEP), a target for neurodegenerative diseases. nih.gov One such derivative exhibited potent STEP inhibitory activity and showed selectivity against other PTPs. This compound also demonstrated neuroprotective effects in cellular models of oxidative stress and oxygen-glucose deprivation, suggesting its potential for further development. nih.gov

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drug development. frontiersin.orgembopress.org It is responsible for cleaving the viral polyprotein and also plays a role in dismantling the host's innate immune response. frontiersin.org

While specific experimental data on the inhibition of SARS-CoV-2 PLpro by this compound derivatives is limited, related scaffolds have been investigated. In silico studies have explored the potential of various benzoic acid derivatives against the SARS-CoV-2 main protease (Mpro), a different but equally important viral protease. nih.gov These molecular docking studies predicted favorable binding affinities and interactions with active site residues for several derivatives, suggesting the promise of this chemical class for anti-coronaviral agent development. nih.gov High-throughput screening efforts against PLpro have identified other classes of inhibitors, such as those derived from the SARS-CoV PLpro inhibitor GRL0617, which act as noncovalent inhibitors with Kᵢ values in the low micromolar range. acs.orgresearchgate.net These findings underscore the importance of PLpro as a drug target, though further research is needed to determine the inhibitory potential of benzoic acid-based compounds against this specific enzyme.

Ligand Binding and Receptor Affinities

Derivatives of this compound, particularly those incorporating the 4-(aminomethyl)benzoic acid (Amb) moiety, have been identified as potent agonists for G protein-coupled receptors (GPCRs), most notably the KISS1 receptor (KISS1R), also known as GPR54. This receptor is a critical regulator of the hypothalamic-pituitary-gonadal axis and plays a pivotal role in puberty and reproduction. nih.govnih.govmdpi.com

Structure-activity relationship studies on synthetic derivatives of Kisspeptin-10 (KP-10), an endogenous ligand for KISS1R, led to the development of highly potent agonists. One of the most powerful agonists identified to date is a pentapeptide derivative that incorporates the 4-(aminomethyl)benzoic acid structure. nih.gov This compound demonstrates the significance of the aminomethylbenzoic acid scaffold in designing ligands with high affinity and efficacy for KISS1R.

The activation of KISS1R by these agonists initiates a specific downstream signaling cascade. The receptor is coupled to the Gq family of G proteins. nih.gov Upon agonist binding, the Gq protein is activated, leading to the stimulation of phospholipase C, which in turn results in the mobilization of intracellular calcium. This signaling pathway is characteristic of Gq-coupled receptors and is not affected by pertussis toxin, which typically inhibits Gi/o-coupled pathways. nih.gov

| Compound Name | Target Receptor | Observed Activity | Signaling Pathway |

|---|---|---|---|

| H-Amb-Nal(2)-Gly-Leu-Arg-Trp-NH₂ | KISS1 (GPR54) | Potent Agonist | Gq-coupled; Intracellular Calcium Mobilization |

Data derived from research on synthetic kisspeptin (B8261505) derivatives. nih.gov

The binding of small molecule compounds to plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor influencing their pharmacokinetic profiles. HSA is the most abundant protein in blood plasma and functions as a transport vehicle for a vast array of endogenous and exogenous substances, including many drugs. mdpi.comnih.gov The extent of binding to HSA affects the concentration of the free, active drug in circulation, thereby influencing its efficacy and half-life. nih.gov

Benzoic acid derivatives are known to bind to HSA, often at specific sites. nih.gov The binding affinity can be quantified using various biophysical techniques, including fluorescence spectroscopy and high-performance affinity chromatography (HPAC). nih.govmdpi.com Fluorescence quenching studies, for instance, can determine the binding constant (Ka) by monitoring the quenching of HSA's intrinsic tryptophan fluorescence upon ligand binding. nih.gov

While direct quantitative data for this compound is not extensively detailed in the literature, studies on structurally related benzoic acid derivatives provide insight into their potential interactions with HSA. For example, the introduction of a carboxylic acid group to a diphenyl ether scaffold has been shown to significantly increase binding affinity to HSA. nih.gov This suggests that the benzoic acid moiety of the title compound is likely to play a key role in its interaction with the albumin protein.

| Compound | Binding Constant (Ka) (M⁻¹) | Analytical Method |

|---|---|---|

| 4-(4-bromophenoxy)-benzoic acid | 9.18 ± 5.92 × 10⁵ | Fluorescence Spectroscopy |

| 4-(4-fluorophenoxy)-benzoic acid | 5.67 ± 4.61 × 10⁵ | Fluorescence Spectroscopy |

This table presents data for illustrative compounds to demonstrate the typical binding affinities of benzoic acid derivatives to HSA. nih.gov

Cellular Effects in In Vitro Research Models

Derivatives containing aminobenzyl and benzoic acid-like structures have demonstrated significant anti-proliferative activity against various human cancer cell lines in vitro. These findings suggest that this chemical scaffold is a promising area for the development of novel anticancer agents. For instance, aminobenzylnaphthols, which share structural similarities, have shown potent cytotoxic effects. mdpi.commdpi.com

Studies on a range of related compounds have revealed inhibitory activity across different cancer types. Thiophene-containing aminobenzylnaphthols exhibited profound anticancer activity against lung (A549), prostate (PC-3), breast (MCF-7), and liver (HEPG2) cancer cell lines, with activity comparable to the standard chemotherapeutic agent doxorubicin. mdpi.com Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as possessing nanomolar inhibitory potency against non-small cell lung cancer. acs.org Furthermore, certain benzimidazole (B57391) derivatives with aminomethyl groups have shown pronounced anti-proliferative effects against breast (MDA-MB-231) and colorectal (HT-29) cancer cell lines. researchgate.net

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀ in µM) |

|---|---|---|

| Aminobenzylnaphthol derivative (14j) | A549 (Lung) | 7.9 |

| Aminobenzylnaphthol derivative (14t) | HeLa (Cervical) | 4.1 |

| 2-Arylalkylamino-thiazole derivative (8f) | U-937 (Leukemia) | 5.7 |

| 2-Arylalkylamino-thiazole derivative (8k) | SK-MEL-1 (Melanoma) | 12.2 |

| Mebendazole (Benzimidazole derivative) | Human Lung Cancer Cell Lines | ~0.16 |

Data compiled from studies on various derivatives containing similar structural motifs. mdpi.comnih.govmedicinacomplementar.com.br

The induction of apoptosis, or programmed cell death, is a primary mechanism for many anticancer therapies. Research into compounds structurally related to this compound has shown a clear capacity to trigger apoptotic pathways in cancer cells. nih.govukrbiochemjournal.orgmdpi.com

For example, novel benzoate-lipophilic cations were found to selectively induce apoptosis in human colorectal cancer cell lines. nih.gov Similarly, a series of 2-amino-5-benzylthiazole derivatives were shown to induce apoptosis in human leukemia cells. The mechanism involved the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org This modulation of the Bcl-2 family of proteins is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis.

Further studies on aminobenzylnaphthol derivatives in pancreatic cancer cells (BxPC-3) confirmed their pro-apoptotic properties, showing a significant increase in the apoptotic cell fraction without a corresponding increase in necrosis. mdpi.com This indicates a targeted induction of programmed cell death rather than uncontrolled cell lysis.

| Compound Class | Cancer Cell Line | Observed Apoptotic Events |

|---|---|---|

| 2-Amino-5-benzylthiazole derivatives | Human Leukemia | ↑ PARP1 & Caspase-3 cleavage, ↑ Bim, ↓ Bcl-2 |

| Aminobenzylnaphthol derivative (MMZ-45AA) | BxPC-3 (Pancreatic) | ↑ Apoptotic cell fraction from 16.5% to 38.7% |

| Mebendazole (Benzimidazole derivative) | Human Lung Cancer | Mitochondrial cytochrome c release |

Summary of findings from in vitro studies on related compound classes. mdpi.commedicinacomplementar.com.brukrbiochemjournal.org

Disruption of the cell cycle is another key strategy for inhibiting tumor growth. The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs), and its arrest can prevent cancer cells from proliferating. mdpi.com Various compounds with structural features similar to this compound have been shown to induce cell cycle arrest in cancer cells.

For example, the antitumoral benzothiazole (B30560) derivative 5F 203 was found to induce DNA damage and subsequent cell cycle arrest in MCF-7 breast cancer cells. nih.gov Mebendazole, a benzimidazole derivative, was shown to arrest human lung cancer cells at the G2-M phase of the cell cycle prior to the onset of apoptosis. medicinacomplementar.com.br

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. The natural compound Cedrol, for instance, induces G1 arrest in A549 lung cancer cells by upregulating the tumor suppressor proteins p53 and p21, and downregulating cyclins D and E, as well as CDKs 2, 4, and 6. jmb.or.kr The p53 protein can trigger cell cycle arrest, allowing time for DNA repair, or can initiate apoptosis if the damage is irreparable. mdpi.com The ability of ESCO2 knockdown to induce G2/M phase arrest via a p53-CDK1 axis further highlights the central role of these pathways. nih.gov

| Compound/Target | Cancer Cell Line | Phase of Arrest | Key Molecular Mediators |

|---|---|---|---|

| Mebendazole | Human Lung Cancer | G2/M | Associated with microtubule disruption |

| Cedrol | A549 (Lung) | G1 | ↑ p53, ↑ p21, ↓ Cyclins/CDKs |

| ESCO2 Inhibition | Breast Cancer | G2/M | p53-CDK1 axis |

Illustrative data from studies investigating cell cycle effects of various anticancer agents. medicinacomplementar.com.brjmb.or.krnih.gov

Lack of Publicly Available Research on "this compound" for Specified Biochemical Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the use of the chemical compound This compound in the development of ligands for self-labeling protein tags (such as CLIP-tag substrates), or its application in studying protein-protein interactions and enzyme kinetics.

Extensive searches have been conducted to locate studies pertaining to the synthesis, development, and application of this compound and its immediate derivatives as biochemical probes or chemical biology tools in the specified contexts. These searches consistently indicate that while the broader classes of compounds like aminobenzoic acids and benzylbenzoic acid derivatives have applications in medicinal chemistry and as intermediates in the synthesis of biologically active molecules, the specific compound of interest has not been documented in the scientific literature for the outlined applications. ontosight.aiontosight.ainih.govchemicalbook.comnih.gov

The core structure of this compound, featuring a benzoic acid, a benzyl (B1604629) group, and an aminomethyl group, suggests its potential as a scaffold in the design of bioactive molecules. ontosight.ainih.gov For instance, benzoic acid derivatives are known to be utilized in the development of inhibitors for protein-protein interactions, such as the Mcl-1 and Bfl-1 proteins. nih.gov Similarly, benzyl and benzoyl benzoic acid derivatives have been investigated as inhibitors of the interaction between bacterial RNA polymerase and the sigma factor. nih.govnih.gov

However, without specific research on this compound, any discussion of its role in the development of CLIP-tag substrates or its utility in studying protein-protein interactions and enzyme kinetics would be speculative and fall outside the required scope of this article.

Therefore, the requested article focusing solely on the specified molecular and biochemical interaction studies of this compound cannot be generated based on current scientific evidence.

Structure Activity Relationship Sar Studies for 2 4 Aminomethyl Benzyl Benzoic Acid Derivatives

Identification of Essential Pharmacophoric Features and Functional Groups

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. For the 2-(4-(aminomethyl)benzyl)benzoic acid scaffold, several key pharmacophoric features can be identified based on its structural components and by analogy with other bioactive benzoic acid derivatives.

The core structure consists of three main parts: the benzoic acid moiety, the benzyl (B1604629) group, and the aminomethyl group. Each of these plays a significant role in the molecule's interaction with biological targets.

The Benzoic Acid Moiety: The carboxylic acid group is a critical feature, often acting as a key interaction point with biological receptors. It can participate in hydrogen bonding, both as a donor and an acceptor, and can also form ionic interactions when deprotonated to the carboxylate anion. The aromatic ring of the benzoic acid contributes to the lipophilicity of the molecule and can engage in π-π stacking or hydrophobic interactions with the target protein.

Based on these features, a general pharmacophore model for this compound derivatives can be proposed, typically including a hydrogen bond acceptor/anion feature (from the carboxylic acid), a hydrogen bond donor/cation feature (from the amino group), and two hydrophobic/aromatic regions (from the phenyl rings).

Analysis of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives can be finely tuned by introducing various substituents at different positions on the aromatic rings. The nature and position of these substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and interaction with the target.

Studies on various benzoic acid derivatives have shown that:

Electron-donating groups (such as -OH, -OCH3, -CH3) on the aromatic ring can increase the electron density of the ring and potentially enhance activity in some contexts. iomcworld.com For instance, in certain local anesthetics, electron-donating groups can enhance the electron density of the carbonyl oxygen, which may be beneficial for binding. pharmacy180.com

Electron-withdrawing groups (such as -NO2, -CF3, -Cl) can decrease the pKa of the carboxylic acid, making it a stronger acid. This can influence the ionization state of the molecule at physiological pH and affect its ability to form ionic bonds. In some cases, electron-withdrawing groups at the ortho or para positions have been shown to increase local anesthetic properties. pharmacy180.com

Lipophilicity is a critical factor. Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. QSAR studies on some benzoylaminobenzoic acid derivatives have indicated that an increase in hydrophobicity is conducive to their inhibitory activity. nih.gov

Steric bulk of the substituents can have a profound effect on activity. Bulky groups can either promote or hinder binding, depending on the topography of the receptor's binding site.

The following table summarizes the general effects of different types of substituents on the properties of benzoic acid derivatives, which can be extrapolated to the this compound scaffold.

| Substituent Type | Example | Potential Effects on Physicochemical Properties | Potential Impact on Biological Activity |

| Electron-Donating | -OH, -OCH3, -NH2, -CH3 | Increases electron density on the aromatic ring, may increase pKa of the carboxylic acid. | Can enhance binding in some cases by modulating electronic interactions. iomcworld.compharmacy180.com |

| Electron-Withdrawing | -NO2, -CN, -CF3, -Cl, -Br | Decreases electron density on the aromatic ring, decreases pKa of the carboxylic acid. | Can increase acidity and alter binding interactions; may increase activity in specific contexts. pharmacy180.com |

| Halogens | -F, -Cl, -Br, -I | Increase lipophilicity and can act as hydrogen bond acceptors. | Can improve membrane permeability and binding affinity through hydrophobic and halogen bonding interactions. |

| Alkyl Groups | -CH3, -C2H5, -t-butyl | Increase lipophilicity and steric bulk. | Can enhance hydrophobic interactions but may also cause steric hindrance, depending on the binding site. |

| Polar Groups | -OH, -NH2, -CONH2 | Increase polarity and potential for hydrogen bonding. | Can introduce new hydrogen bonding interactions with the target, potentially increasing affinity and selectivity. |

Conformational Flexibility and Steric Effects on Binding Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The this compound scaffold possesses considerable conformational flexibility due to the presence of several rotatable single bonds, particularly the bond connecting the two aromatic rings and the bonds in the aminomethyl side chain.

The rotation around the bond connecting the benzyl group to the benzoic acid ring allows the two aromatic rings to adopt various relative orientations. This flexibility enables the molecule to adopt a low-energy conformation that complements the shape of the target's binding site. However, this flexibility can also be a liability, as a significant energy penalty may be required to adopt the bioactive conformation.

Spectroscopic and theoretical studies of benzylamine (B48309) and its derivatives have shown that different stable conformations can exist, often referred to as gauche and anti conformers, arising from rotation around the C-N bond. colostate.edu The preferred conformation is influenced by the nature of the substituents on both the aromatic ring and the nitrogen atom.

Steric effects also play a crucial role. The introduction of bulky substituents can restrict the conformational freedom of the molecule, locking it into a specific conformation. If this conformation is close to the bioactive one, a more potent compound may result. Conversely, if the substituent introduces steric clashes with the binding site, a decrease in activity will be observed. The size and shape of substituents on the aromatic rings can influence how the molecule fits into the binding pocket and can affect the selectivity for different biological targets.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for activity.

For benzoic acid derivatives, QSAR studies have been successfully employed to elucidate the factors governing their biological activities. nih.govnih.govdergipark.org.tr These studies typically involve the calculation of a large number of molecular descriptors that quantify various aspects of the molecular structure, such as:

Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, surface area, and shape indices (e.g., Kier's shape indices). nih.gov

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the most common being the partition coefficient (logP).

Topological descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices (e.g., Balaban topological index) and atom counts. nih.gov

A typical QSAR equation takes the form of a multiple linear regression model:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where c0, c1, c2, ..., cn are regression coefficients determined from the analysis of a training set of compounds with known activities.

For example, a QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with an increase in hydrophobicity, molar refractivity, and aromaticity. nih.gov Another study on p-hydroxy benzoic acid derivatives indicated that their antimicrobial activity was governed by a combination of valence molecular connectivity, shape, and topological indices. nih.gov

The development of a robust QSAR model for this compound derivatives would involve synthesizing and testing a diverse set of analogs, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive model. Such a model could then guide the design of new derivatives with potentially enhanced biological activity.

Computational Chemistry and Molecular Modeling Approaches for 2 4 Aminomethyl Benzyl Benzoic Acid

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Prediction and Analysis of Ligand-Target Binding Modes and Interactions

Without specific studies on 2-(4-(Aminomethyl)benzyl)benzoic acid, a hypothetical analysis would involve docking the compound into the active site of a relevant biological target. This simulation would predict the binding pose and identify key interactions, such as:

Hydrogen Bonding: The carboxylic acid and aminomethyl groups of the compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The two phenyl rings would likely engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic rings could also participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Salt Bridges: The carboxylic acid and amino groups could form salt bridges with charged residues.

A data table summarizing these potential interactions would be generated post-simulation.

Assessment of Binding Affinities and Energetics

The strength of the interaction between this compound and a target protein would be quantified by its binding affinity. This is typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or as a docking score. Lower values generally indicate a stronger binding affinity. The binding free energy (ΔG) would also be calculated, with more negative values suggesting a more favorable interaction.

A hypothetical data table might look like this:

| Parameter | Predicted Value | Units |

| Docking Score | - | kcal/mol |

| Binding Free Energy (ΔG) | - | kcal/mol |

| Inhibition Constant (Ki) | - | nM |

No specific data is available for this compound.

Elucidation of Allosteric vs. Active Site Binding Mechanisms

Molecular docking simulations can also help determine whether a compound binds to the primary active site of a protein or to an allosteric site. Binding to the active site typically results in competitive inhibition, while allosteric binding can lead to non-competitive, uncompetitive, or allosteric modulation of the protein's activity. To investigate this for this compound, blind docking simulations, where the entire protein surface is considered, could be performed.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide insights into a molecule's reactivity, stability, and spectroscopic properties.

Electronic Structure Characterization and Reactivity Prediction

DFT calculations for this compound would determine its electronic properties. Key parameters include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy gap between them (HOMO-LUMO gap) indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

A summary of these hypothetical calculations could be presented in a table:

| Parameter | Calculated Value | Units |

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| HOMO-LUMO Gap | - | eV |

| Electronegativity (χ) | - | eV |

| Chemical Hardness (η) | - | eV |

No specific data is available for this compound.

Energy Landscape and Conformational Analysis

The flexibility of the benzyl (B1604629) and aminomethyl groups in this compound allows it to adopt various conformations. A conformational analysis using DFT would identify the most stable, low-energy conformations of the molecule. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The results would be plotted on a potential energy surface, illustrating the energy landscape and the barriers to conformational change. Understanding the preferred conformations is vital as it dictates how the molecule will fit into a protein's binding site.

Molecular Dynamics Simulations for Dynamic Interaction Profiling

Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement and interaction of atoms and molecules over time. For this compound, MD simulations are crucial for understanding how it behaves within a dynamic biological environment, such as the binding site of a target protein. This method moves beyond the static picture provided by molecular docking to reveal the stability of binding poses, the role of solvent molecules, and the conformational changes in both the ligand and the protein upon complex formation. tandfonline.com

The process begins by placing the docked pose of this compound into a solvated, physiologically relevant system (e.g., water, ions at a specific concentration). The system's behavior is then simulated for a defined period (typically nanoseconds to microseconds) by solving Newton's equations of motion for all atoms. unimi.it Analysis of the resulting trajectory can reveal key dynamic interactions. researchgate.net

Key analyses in MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position within the binding pocket. A low and stable RMSD suggests a stable binding mode.

Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds between the ligand's functional groups (the carboxylic acid and aminomethyl groups) and protein residues. High-occupancy hydrogen bonds are critical for binding affinity.

Interaction Energy Calculation: To determine the energetic contribution of key protein residues to the binding of the ligand, separating forces like van der Waals and electrostatic interactions.

These simulations offer a detailed profile of the dynamic interactions that stabilize the ligand-protein complex, guiding further optimization of the molecular scaffold.

Table 1: Illustrative Molecular Dynamics Simulation Analysis of this compound in a Hypothetical Kinase Binding Site (100 ns Simulation) This table contains hypothetical data for illustrative purposes.

| Parameter Analyzed | Interacting Group on Ligand | Key Interacting Residue (Protein) | Mean Value / Occupancy | Finding |

| Ligand RMSD | Entire Molecule | N/A (relative to initial pose) | 1.2 ± 0.3 Å | Indicates a stable binding pose throughout the simulation. |

| Hydrogen Bond Occupancy | Carboxylic Acid (-COOH) | Lysine 72 (backbone NH) | 95.2% | A highly stable and critical hydrogen bond for anchoring. |

| Hydrogen Bond Occupancy | Aminomethyl (-CH₂NH₂) | Aspartic Acid 184 (side chain COO⁻) | 88.7% | Strong, persistent salt bridge interaction. |

| van der Waals Energy | Benzyl Ring | Leucine 135 | -25.5 kcal/mol | Significant hydrophobic interaction contributing to affinity. |

| Electrostatic Energy | Aminomethyl (-CH₂NH₂) | Aspartic Acid 184 | -85.1 kcal/mol | Dominant electrostatic interaction driving binding specificity. |

In Silico Screening and Virtual Library Design for Novel Ligands

The scaffold of this compound serves as an excellent starting point for the design of novel ligands through the creation of a virtual library. Virtual library design involves the computational enumeration of all possible molecules that can be created by attaching various chemical fragments (building blocks) to specific points on the parent scaffold. nih.gov This process allows for the exploration of a vast chemical space to identify derivatives with potentially improved affinity, selectivity, or other desired properties. drugdesign.org

For this compound, modification points could include the phenyl rings and the amine, allowing for the introduction of diverse functional groups to probe the binding pocket of a target protein. Once the virtual library is generated, it is subjected to in silico screening, most commonly through high-throughput molecular docking. nih.gov In this process, each molecule in the library is computationally placed into the protein's active site, and its potential binding affinity is estimated using a scoring function. This allows for the rapid prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing. allsubjectjournal.com

Steps in Virtual Library Design and Screening:

Scaffold Definition: this compound is defined as the core structure.

Attachment Point Selection: Key points for modification are identified (e.g., positions on the aromatic rings).

Building Block Curation: A collection of commercially available or synthetically accessible chemical fragments (e.g., halogens, alkyl groups, heterocycles) is chosen.

Library Enumeration: The virtual library is generated by computationally combining the scaffold with the building blocks.

Virtual Screening: The library is docked against a validated protein structure, and compounds are ranked based on their predicted binding scores.

Table 2: Example of a Small Virtual Library Based on the this compound Scaffold and Screened Against a Hypothetical Target This table contains hypothetical data for illustrative purposes.

| Compound ID | Modification on Benzoic Acid Ring (R1) | Modification on Benzyl Ring (R2) | Predicted Docking Score (kcal/mol) | Priority for Synthesis |

| Parent Scaffold | -H | -H | -8.5 | N/A |

| VL-001 | 3-Fluoro | -H | -8.9 | High |

| VL-002 | -H | 3-Chloro | -9.2 | High |

| VL-003 | 3-Fluoro | 3-Chloro | -9.8 | Very High |

| VL-004 | 4-Methoxy | -H | -7.9 | Low |

| VL-005 | -H | 4-Trifluoromethyl | -9.5 | Very High |

| VL-006 | 3-Methyl | 3-Methyl | -8.1 | Low |

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Research Contexts

In early-stage research, evaluating the potential pharmacokinetic properties of a compound is as important as assessing its biological activity. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are a primary cause of failure for drug candidates. researchgate.net Predictive computational models can forecast these properties from a molecule's structure alone, enabling researchers to filter out compounds with likely unfavorable characteristics and prioritize those with a higher chance of success. nih.govcambridge.org

For this compound and its derivatives from a virtual library, a range of ADME parameters can be calculated. These predictions are often based on quantitative structure-property relationship (QSPR) models, which correlate structural features with experimental ADME data. mdpi.com

Commonly predicted ADME properties include:

Lipinski's Rule of Five: A set of criteria to evaluate "drug-likeness" and predict the likelihood of oral bioavailability.

Aqueous Solubility (LogS): Predicts how well a compound dissolves in water, which is critical for absorption.

Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound is likely to cross into the central nervous system.

P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts interaction with a key efflux pump that can limit drug absorption and distribution.

Cytochrome P450 (CYP) Inhibition: Forecasts potential drug-drug interactions by predicting inhibition of major metabolic enzymes.

By analyzing these properties in silico, researchers can design molecules that balance biological potency with a favorable ADME profile from the outset.

Advanced Analytical and Characterization Techniques in Research on 2 4 Aminomethyl Benzyl Benzoic Acid

Spectroscopic Characterization

Spectroscopy is employed to probe the molecular structure of 2-(4-(Aminomethyl)benzyl)benzoic acid by examining the interaction of the molecule with electromagnetic radiation. This provides detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the two benzene rings, the methylene (B1212753) protons of the benzyl (B1604629) and aminomethyl groups, the amine protons, and the acidic proton of the carboxylic acid group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. Key signals would include those for the carboxyl carbon, the aromatic carbons, and the two methylene carbons.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Carboxylic Acid | ~11.0-13.0 | Singlet (broad) | -COOH |

| Aromatic | ~7.1-8.0 | Multiplet | Ar-H |

| Benzyl CH₂ | ~4.1 | Singlet | Ar-CH₂-Ar |

| Aminomethyl CH₂ | ~3.8 | Singlet | -CH₂-NH₂ |

| Amine | ~1.5-3.0 | Singlet (broad) | -NH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Acid | ~170-175 | -COOH |

| Aromatic | ~125-145 | Ar-C |

| Benzyl CH₂ | ~40 | Ar-CH₂-Ar |

| Aminomethyl CH₂ | ~45 | -CH₂-NH₂ |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like this compound without causing significant fragmentation. nih.govnih.gov ESI generates ions directly from a solution, which can then be analyzed by the mass spectrometer. nih.gov In positive ion mode, the molecule would likely be detected as the protonated species [M+H]⁺, while in negative ion mode, it would be observed as the deprotonated species [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS): When coupled with ESI, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For C₁₅H₁₅NO₂, the calculated exact mass provides unequivocal confirmation of its chemical formula. rsc.org

Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| Calculated Exact Mass [M] | 241.1103 |

| Observed Ion [M+H]⁺ (ESI+) | m/z 242.1176 |

| Observed Ion [M-H]⁻ (ESI-) | m/z 240.1030 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. stmarys-ca.edu Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the FT-IR spectrum would confirm the presence of the carboxylic acid, amine, and aromatic ring functionalities. docbrown.inforesearchgate.net

The spectrum is characterized by a very broad O-H stretching band for the carboxylic acid, which often overlaps with C-H stretching vibrations. docbrown.info A strong absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is also a key diagnostic peak. stmarys-ca.edu The N-H stretching of the primary amine typically appears as a distinct band or pair of bands. Aromatic C=C stretching vibrations and C-H bending vibrations provide further evidence for the benzene rings. docbrown.info

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Amine | N-H stretch | 3300-3500 (medium) |

| Aromatic/Aliphatic | C-H stretch | 2850-3100 |

| Carboxylic Acid | C=O stretch | 1680-1720 (strong) |

| Aromatic | C=C stretch | 1450-1600 (medium) |

| Carboxylic Acid | C-O stretch | 1210-1320 (strong) |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds. helixchrom.com For this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the acidic and basic functionalities. ekb.eg

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. By comparing the peak area of the sample to that of a known standard, the concentration and purity of the compound can be accurately determined. ust.edu HPLC methods can be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision. ekb.eg

Typical HPLC Conditions for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Isolation

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of a chemical reaction and for preliminary separation analysis. sigmaaldrich.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a suitable mobile phase (eluent), such as a mixture of ethyl acetate and hexanes or methanol and dichloromethane. The separated spots can be visualized under UV light, and specific staining agents can also be used. For instance, ninhydrin is a specific stain for primary amines and would produce a colored spot for this compound. illinois.edu The retention factor (Rf) value helps in identifying the compound relative to the starting materials and products.

Column Chromatography: For the purification and isolation of this compound on a larger scale, column chromatography is the method of choice. orgsyn.orgrsc.org The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase like silica gel. The crude product is loaded onto the top of the column, and the mobile phase is passed through, allowing the components to separate based on their differential adsorption to the stationary phase. orgsyn.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Typical Conditions for TLC and Column Chromatography

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 |

| Mobile Phase (Eluent) | Mixtures like Ethyl Acetate/Hexane, Dichloromethane/Methanol, or Chloroform/Methanol |

| Visualization (TLC) | UV light (254 nm), Potassium Permanganate stain, or Ninhydrin stain |

Thermochemical and Solution Behavior Studies

Solution Thermodynamics and Solubility in Various Solvents

Comprehensive research and publicly available data on the solution thermodynamics and solubility of the specific compound this compound are not available at this time. Extensive searches for scholarly articles, chemical databases, and research publications have yielded information on structurally related isomers, such as 4-(aminomethyl)benzoic acid and 2-(aminomethyl)benzoic acid, but not for the specified molecule.

The study of solution thermodynamics is crucial for understanding the behavior of a compound in various solvents, which is fundamental for processes like purification, crystallization, and formulation. This analysis typically involves determining the solubility of the compound at different temperatures in a range of solvents. From this data, key thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of dissolution can be calculated. These parameters provide insight into whether the dissolution process is spontaneous, endothermic or exothermic, and the degree of disorder it creates.

For a compound like this compound, which possesses both an acidic carboxylic group and a basic aminomethyl group, its solubility would be expected to be highly dependent on the pH and polarity of the solvent. In protic solvents like water, methanol, or ethanol, the compound could exhibit amphoteric behavior. Its solubility in aqueous media would likely be minimal at its isoelectric point and increase significantly in both acidic and alkaline solutions due to salt formation. In non-polar organic solvents, the solubility is expected to be low.

While specific experimental data for this compound is absent, the methodologies used to study its isomers would be directly applicable. These methods often involve gravimetric analysis, UV/Vis spectrophotometry, or high-performance liquid chromatography (HPLC) to determine the concentration of the saturated solution at thermal equilibrium. The temperature dependence of solubility is then often correlated using thermodynamic models such as the modified Apelblat equation or the van 't Hoff equation.

Without experimental studies, any discussion of the precise solubility values and thermodynamic properties of this compound remains speculative. Further empirical research is required to characterize these fundamental physicochemical properties.

Future Research Directions and Emerging Opportunities for 2 4 Aminomethyl Benzyl Benzoic Acid

Development of Green Chemistry Approaches for Synthesis

Traditional multi-step syntheses of complex molecules like 2-(4-(Aminomethyl)benzyl)benzoic acid often rely on petroleum-based starting materials and harsh reagents, contributing to environmental concerns. mdpi.comrepec.org Future research will prioritize the development of green and sustainable synthetic routes. A key area of focus is the application of biocatalysis, which utilizes enzymes to perform chemical transformations under mild, aqueous conditions. nih.gov

Enzymatic cascades, where multiple enzymes are used in a one-pot reaction, could provide an elegant and efficient pathway. nih.gov For instance, a synthetic pathway could be designed starting from renewable feedstocks like glucose, leveraging engineered microorganisms to produce key aromatic intermediates through the shikimate pathway. mdpi.com Enzymes such as transaminases could be employed for the selective amination of aldehyde precursors, while other enzymes could facilitate the carbon-carbon bond formation, significantly reducing the reliance on traditional organometallic catalysts. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Key Principles & Advantages | Potential Enzymes/Methods | Challenges |

| Biocatalytic Cascade | Renewable feedstocks (e.g., glucose), mild reaction conditions, high selectivity, reduced waste. researchgate.netrsc.org | Transaminases, L-amino acid deaminases, benzoylformate decarboxylase, aldehyde dehydrogenases. researchgate.net | Enzyme stability, pathway optimization, downstream purification. |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | Lipases for selective esterification/amidation, nitrile hydratases for converting nitrile precursors. | Compatibility of reaction conditions for both chemical and enzymatic steps. |

| Solvent-Free/NADES | Reduces or eliminates the use of volatile organic compounds (VOCs), simplifies purification, lowers environmental impact. google.comjsynthchem.com | Molten-state reaction of precursors (e.g., phthalic anhydride (B1165640) analogue and a benzylamine (B48309) derivative). | High temperatures may be required, potential for side reactions. |

Exploration of Novel Biological Targets Beyond Current Enzyme Classes

While many small molecules are designed to inhibit enzyme activity, there is a growing interest in targeting other classes of proteins to address diseases. The scaffold of this compound is well-suited for designing modulators of protein-protein interactions (PPIs) or allosteric modulators of receptors.

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a more nuanced way to control protein function. Research has shown that benzoic acid derivatives can act as allosteric modulators for targets like nuclear receptors (e.g., RORγ) and G protein-coupled receptors (GPCRs) such as MrgX1. nih.govnih.gov The flexible yet defined structure of this compound could be adapted to target allosteric pockets on such receptors, providing a potential avenue for developing novel therapeutics for autoimmune diseases or pain management. nih.govnih.gov

Furthermore, the distinct vectoral separation of the amino and carboxyl groups makes this compound an ideal starting point for creating libraries of compounds aimed at disrupting PPIs. Many disease pathways are driven by the interaction of two or more proteins, and molecules that can physically block these interfaces are of high therapeutic interest. The two functional ends of the molecule can be systematically modified to mimic the binding epitopes of a target protein, leading to the discovery of novel inhibitors for challenging targets in oncology and infectious diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. researchgate.net For a scaffold like this compound, these computational tools offer immense opportunities.

Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on vast libraries of known molecules to design novel derivatives of the core scaffold. nih.govresearchgate.net These models can generate thousands of virtual compounds with predicted improvements in properties like binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net

Predictive ML models can also be developed to forecast the bioactivity of new derivatives before they are synthesized. nih.govresearchgate.net By training algorithms on existing structure-activity relationship (SAR) data for related compounds, researchers can create quantitative structure-activity relationship (QSAR) models that accurately predict the potency of a new design against a specific biological target. nih.govplos.orgplos.org This in silico screening process drastically reduces the number of compounds that need to be synthesized and tested, saving significant time and resources. nih.gov

Table 2: AI/ML Applications in Optimizing the this compound Scaffold

| AI/ML Tool | Application | Potential Outcome |

| Generative Models (e.g., VAE, GANs) | De novo design of novel derivatives. rsc.org | Generation of virtual libraries with diverse chemical modifications and potentially improved drug-like properties. |

| Predictive QSAR Models | Forecast bioactivity, toxicity, and pharmacokinetic properties of virtual compounds. researchgate.net | Prioritization of candidate molecules for synthesis, reducing failure rates in later stages. |

| Multi-Objective Optimization | Simultaneously optimize several properties (e.g., potency, solubility, synthetic accessibility). researchgate.netrsc.org | Design of balanced lead compounds with a higher probability of success in preclinical development. |

Creation of Advanced Photoaffinity Labels and Imaging Probes

Understanding how a drug interacts with its target protein on a molecular level is crucial for rational drug design. Photoaffinity labeling (PAL) is a powerful technique for identifying the binding site of a ligand on its target protein. nih.gov This involves modifying the ligand with a photoreactive group that, upon exposure to UV light, forms a covalent bond with the protein.

The aromatic rings of this compound provide ideal locations for introducing small, highly reactive photophores like diazirines or benzophenones. researchgate.netbeilstein-journals.orgnih.gov A diazirine-modified version of the molecule could be used to irradiate a drug-protein complex, covalently labeling the binding pocket. Subsequent proteomic analysis can then pinpoint the exact location of interaction, providing invaluable structural information. nih.govresearchgate.net

Similarly, the scaffold can be functionalized with a fluorophore to create a chemical probe for cellular imaging. By attaching a fluorescent tag, researchers can visualize the localization of the compound within cells, track its engagement with its target, and study its mechanism of action in a living system. The bifunctional nature of the molecule allows for the attachment of a fluorescent reporter at one end while preserving the pharmacophore at the other. unibe.ch

Application in Supramolecular Chemistry and Materials Science Research

The rigid and bifunctional nature of aminobenzoic acids makes them excellent building blocks, or "linkers," for constructing highly ordered, porous materials known as metal-organic frameworks (MOFs). ekb.egresearchgate.net MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. nih.gov The structure of this compound, with its carboxylic acid and amino groups, offers the potential to serve as a novel, elongated linker.

The use of this larger, more complex linker could lead to the formation of MOFs with unique pore sizes, shapes, and chemical functionalities. nih.govrsc.org Such materials could have applications in gas storage, catalysis, and chemical separations. The amino group within the framework could also be post-synthetically modified to introduce new functional groups, further tailoring the properties of the material for specific applications. ekb.eg

In polymer science, aminobenzoic acids can be polymerized to form aramids, a class of high-performance polymers known for their thermal stability and strength. nih.gov The this compound monomer could be used to synthesize novel polymers or copolymers. uss.clresearchgate.netresearchgate.net The introduction of the flexible benzyl (B1604629) group into the polymer backbone could impart new properties, such as improved solubility or different mechanical characteristics, leading to the development of advanced materials for a range of industrial applications. mdpi.com

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of 2-(4-(Aminomethyl)benzyl)benzoic acid in synthetic workflows?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to verify proton environments and carbon frameworks. For example, aromatic protons in the benzyl group typically resonate at δ 7.2–7.8 ppm, while the aminomethyl (-CHNH) group appears as a singlet or multiplet near δ 3.8–4.2 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] peak at m/z 256.1 for CHNO) and detect fragmentation patterns .

- HPLC Purity Analysis: Optimize reverse-phase HPLC with a C18 column (e.g., 60:40 acetonitrile/water + 0.1% TFA) to assess purity (>98%) and monitor side products .

Q. How can researchers optimize the synthesis of this compound to avoid common byproducts?

Methodological Answer:

- Stepwise Protection-Deprotection: Protect the aminomethyl group with Boc (tert-butyloxycarbonyl) during benzylation to prevent unwanted side reactions. Deprotect using TFA (trifluoroacetic acid) .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction homogeneity and reduce dimerization .

- Catalytic Hydrogenation: For reductive amination steps, employ Pd/C or Raney Ni under H (1–3 atm) to minimize over-reduction .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Parameterize the ligand with GAFF force fields and assign partial charges via AM1-BCC .

- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy via MM-PBSA .

- Free Energy Perturbation (FEP): Quantify ΔΔG values for mutations in binding pockets to guide structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of derivatives?

Methodological Answer:

- Dynamic NMR Analysis: For overlapping -NMR signals (e.g., diastereotopic protons), perform variable-temperature NMR (VT-NMR) to decouple spin systems .

- 2D Correlation Spectroscopy (COSY, HSQC): Assign ambiguous peaks via - COSY for coupling networks and HSQC for - correlations .

- Synchrotron X-ray Crystallography: Resolve ambiguous electron density maps in derivatives with heavy atoms (e.g., bromine) to confirm regiochemistry .

Q. What strategies mitigate regioselectivity challenges in functionalizing the benzyl or benzoic acid moieties?

Methodological Answer:

- Directed ortho-Metalation (DoM): Use directing groups (e.g., -NHBoc) with LDA (lithium diisopropylamide) to achieve selective C-H activation at the ortho position .

- Protecting Group Strategy: Temporarily esterify the carboxylic acid (-COOEt) to prevent undesired nucleophilic attack during benzyl modifications .

- Microwave-Assisted Synthesis: Enhance reaction specificity under controlled temperature (80–120°C) and pressure, reducing competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.